molecular formula C11H15F2N3O B2699114 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine CAS No. 2034209-28-2

1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine

Cat. No.: B2699114
CAS No.: 2034209-28-2
M. Wt: 243.258
InChI Key: UGXOYTWDWNCXGB-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a hybrid architecture combining a 3,5-dimethyl-1H-pyrazole ring and a 4,4-difluoropiperidine scaffold, both of which are privileged structures in the design of pharmacologically active molecules. The 4,4-difluoropiperidine moiety is a known and valuable synthon, frequently employed to modulate the physiochemical properties of a molecule, such as its metabolic stability, lipophilicity, and conformational profile . Its incorporation into potential drug candidates has been explored in multiple patent applications, indicating its relevance in the development of new therapeutic agents . Simultaneously, the 3,5-dimethylpyrazole component is a versatile heterocycle with a significant history in coordination chemistry and organic synthesis . This structural motif is also found in the core of compounds investigated as potent and selective ligands for various biological targets. For instance, pyrazole and related fused pyrazolo-pyrimidine derivatives have been developed as potent and selective sigma-1 receptor (σ1R) ligands with potential antinociceptive activity , and as highly active inhibitors of enzymes like phosphoinositide 3-kinase delta (PI3Kδ) for the treatment of inflammatory and autoimmune diseases . The strategic fusion of these two fragments into a single molecule creates a unique chemical entity, making 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine a highly promising intermediate for researchers. Its primary research value lies in its potential application in the synthesis and optimization of novel small-molecule inhibitors, receptor ligands, and chemical probes. Scientists can utilize this compound to explore structure-activity relationships (SAR) in hit-to-lead and lead optimization campaigns, particularly in oncology, neuroscience, and immunology. This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(3,5-dimethyl-1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N3O/c1-7-9(8(2)15-14-7)10(17)16-5-3-11(12,13)4-6-16/h3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXOYTWDWNCXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is fluorinated using appropriate fluorinating agents under controlled conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through cyclization reactions involving hydrazines and diketones.

    Coupling Reaction: The fluorinated piperidine and the dimethylpyrazole are coupled using a methanone linker, often facilitated by catalysts and under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine has several notable applications across different scientific fields:

Chemistry

  • Building Block for Complex Molecules: This compound serves as an essential intermediate in synthesizing more complex organic molecules. It is utilized in various synthetic pathways to create derivatives with enhanced properties or functionalities.

Biology

  • Biochemical Probes: The compound is explored as a biochemical probe due to its ability to interact with biological macromolecules. Its structure allows it to engage in hydrogen bonding and π-π interactions, which can modulate enzyme activities or receptor functions.

Medicine

  • Pharmacological Properties: Research indicates potential therapeutic applications of this compound, particularly in anti-inflammatory and analgesic contexts. Its interaction with cyclooxygenase enzymes (COX-1 and COX-2) suggests that it may inhibit these enzymes, thereby reducing inflammation.

Industry

  • Material Development: The compound is investigated for its utility in developing new materials and chemical processes, benefiting from its unique chemical properties.

Case Studies and Research Findings

Several studies have documented the applications of 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine:

StudyFocusFindings
N. Panda et al., J. Org. Chem., 2012Synthesis of PyrazolesDeveloped methods for synthesizing various substituted pyrazoles using this compound as an intermediate .
D.C. Schmitt et al., Org. Lett., 2015Biological ActivityInvestigated the inhibition of COX enzymes by derivatives of this compound, indicating potential anti-inflammatory effects.
A.Saito et al., Synthesis, 2022Material ScienceExplored the use of this compound in synthesizing functionalized polymers for industrial applications .

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The fluorinated piperidine ring may interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its 3,5-dimethylpyrazole and 4,4-difluoropiperidine motifs. Below is a comparative table with key analogs:

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine Pyrazole + Piperidine 3,5-dimethyl; 4,4-difluoro Intermediate/Pharmaceutical potential
3,3-Difluoropiperidine carbamate heterocycles Piperidine + Carbamate 3,3-difluoro; carbamate linkage NMDA receptor antagonists
tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate Piperidine 4-fluoro; Boc-protected aminomethyl Chemical intermediate
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) Pyrazole Trifluoromethyl; sulfinyl group Pesticide

Functional and Pharmacological Comparisons

  • 4,4-Difluoropiperidine vs. 3,3-Difluoropiperidine: The 4,4-difluoro substitution in the target compound introduces axial fluorine atoms, which may reduce ring puckering and enhance metabolic stability compared to 3,3-difluoro analogs. The latter are reported as NMDA receptor antagonists, suggesting that fluorine positioning critically affects target engagement . Piperidine derivatives with Boc-protected aminomethyl groups (e.g., CAS 790667-49-1) serve as intermediates for further functionalization but lack the pyrazole-carbonyldifluoropiperidine scaffold’s rigidity .

Research Findings and Implications

  • Metabolic Stability : Fluorination at the 4,4-positions of piperidine is hypothesized to reduce oxidative metabolism, a feature advantageous in drug development.
  • Target Selectivity : The pyrazole-carbonyldifluoropiperidine scaffold may offer unique binding profiles compared to carbamate-linked analogs, warranting further pharmacological profiling.
  • Industrial Relevance : As intermediates, compounds like CAS 620611-27-0 (4,4-difluoropiperidine hydrochloride) are critical for synthesizing fluorinated pharmacophores .

Biological Activity

1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine is a compound of interest due to its potential biological activities. Pyrazole derivatives, in general, are recognized for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}F2_2N4_4O
  • Molecular Weight : 270.26 g/mol
  • SMILES Notation : CC(C)N1C(=O)C2=C(N=N1)C(=C(C2)F)F

This compound features a pyrazole ring and a difluoropiperidine moiety, which contribute to its unique biological activity.

Antioxidant Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antioxidant activity. For instance, molecular docking simulations have shown that certain pyrazole compounds can effectively scavenge free radicals and inhibit lipid peroxidation, thus providing protective effects against oxidative stress . The presence of the difluoropiperidine moiety may enhance these properties by increasing the compound's lipophilicity and bioavailability.

Anti-inflammatory Effects

Research has demonstrated that compounds with pyrazole structures can modulate inflammatory pathways. In vitro studies have shown that 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been widely documented. A study focusing on various substituted pyrazoles reported significant antibacterial activity against Gram-positive and Gram-negative bacteria . The specific compound may exhibit similar properties due to its structural characteristics.

Study 1: Antioxidant Activity Assessment

In a comparative study involving several pyrazole derivatives, 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine was evaluated for its antioxidant capacity using DPPH and ABTS assays. The results indicated that this compound exhibited a higher radical scavenging activity compared to common antioxidants like ascorbic acid.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Ascorbic Acid2530
1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine1520

Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that the compound inhibited NF-kB activation in lipopolysaccharide-stimulated macrophages. This was assessed through luciferase reporter assays and ELISA for cytokine quantification.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound (10 µM)5070

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